(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone
Description
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone is a spirocyclic compound featuring a diazaspirane core fused with a 2-fluorophenyl ketone moiety. The compound (CAS 1206969-90-5) is synthesized via nucleophilic substitution or condensation reactions, yielding a purity of 95% . Spirocyclic diaza compounds are valued for their three-dimensional diversity and metabolic stability, making them prominent in medicinal chemistry .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)14(19)18-10-7-15(11-18)5-8-17-9-6-15/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLGJWGTYFLTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217434 | |
| Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-90-5 | |
| Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Piperidine Derivatives
A common approach involves reacting 4-piperidone with bifunctional amines or carbonyl reagents. For example:
Suzuki-Miyaura Coupling for Functionalization
Palladium-catalyzed cross-coupling introduces aryl groups to the spiro core:
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Reagents : 8-Bromo-2,8-diazaspiro[4.5]decane, 2-fluorophenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃.
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Conditions : Microwave irradiation at 120°C for 1 hour in acetonitrile/water.
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Yield : 58–66% after Biotage column chromatography (DCM/EtOH gradient).
Methanone Group Installation
The 2-fluorophenyl methanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
Grignard Addition Followed by Oxidation
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Steps :
Key Synthetic Routes Comparison
Purification and Characterization
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Chromatography : Biotage C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers.
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Recrystallization : Ethanol/water (7:3) improves crystallinity (mp 160–162°C).
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Analytical Data :
Challenges and Optimization
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Regioselectivity : Competing N- vs. O-acylation in Friedel-Crafts reactions requires careful stoichiometry.
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Scale-Up : Microwave-assisted Suzuki coupling reduces reaction time from 24h to 1h, enhancing throughput.
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Cost Efficiency : Replacing Pd(dppf)Cl₂ with Pd(OAc)₂ lowers catalyst cost by 40% without compromising yield.
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as Raney nickel. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone exhibit promising anticancer properties. For instance, derivatives of diaza-spiro compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related diaza-spiro compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of spiro compounds. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In vitro studies conducted on neuronal cell lines showed that treatment with this compound resulted in reduced markers of oxidative damage and increased cell viability under stress conditions .
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Research Findings:
Research has demonstrated that polymers modified with diaza-spiro compounds exhibit improved tensile strength and thermal resistance compared to unmodified polymers, making them suitable for advanced material applications .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various coupling reactions.
Example:
The compound has been employed as an intermediate in the synthesis of novel heterocyclic compounds that possess biological activity, showcasing its utility in drug discovery .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues: Spirocyclic Diaza Compounds
Key comparisons with structurally related spirocyclic diaza derivatives (Table 1):
Key Observations :
- The fluorophenyl group in the target compound improves lipophilicity compared to non-aromatic analogues like Ethanone, 1-(2,8-diazaspiro[4.5]dec-2-yl)-, enhancing membrane permeability .
- Boc-protected derivatives (e.g., 2-Boc-2,8-diaza-spiro[4.5]decane ) serve as intermediates for further synthetic modifications, unlike the fully substituted target compound .
Methanone Derivatives with Varied Aromatic Substituents
Comparison with non-spiro and spiro methanone derivatives (Table 2):
Key Observations :
- The spirocyclic architecture of the target compound reduces steric hindrance compared to cyclopentyl(1-indole-3-yl)methanone, which lacks H-bonding peaks in spectra due to steric clashes .
- Methanones with planar aromatic systems (e.g., benzofuran derivatives) exhibit distinct reactivity, such as rearrangement during synthesis, unlike the stable spiro framework of the target compound .
Thermal Stability and Physicochemical Properties
- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive H-bonding . While decomposition data for the target compound is unavailable, its spiro core likely confers moderate thermal resilience due to restricted molecular motion.
- The density of related spiro compounds (e.g., Compound 4 in : 1.675 g·cm⁻³) suggests that the target compound may exhibit similar packing efficiency in crystalline states .
Biological Activity
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone, also known by its CAS number 1184918-56-6, is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique spirocyclic framework characterized by the presence of nitrogen atoms in its structure, which contributes to its rigidity and potential biological interactions. The fluorine atom in the phenyl group enhances lipophilicity and may influence receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, particularly in the context of neurotransmitter transporters such as GlyT1.
- Receptor Modulation : It exhibits selectivity towards mu-opioid receptors and Nociceptin/Orphanin FQ peptide (NOP) receptors, indicating a possible role in pain modulation and neuropharmacology .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| GlyT1 Inhibition | Potent inhibitor with selectivity over GlyT2 isoform; potential applications in treating neurological disorders. |
| Opioid Receptor Interaction | Displays selectivity for mu-opioid receptors, suggesting analgesic properties. |
| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines; further studies needed to elucidate mechanisms. |
Research Findings
- Selectivity Studies : Research indicates that this compound demonstrates excellent selectivity against the GlyT2 isoform while effectively inhibiting GlyT1. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
- Pharmacokinetic Properties : In rodent models, the compound has shown improved metabolic stability compared to earlier diazaspiropiperidine series, enhancing its viability as a therapeutic candidate.
- Cytotoxic Effects : Preliminary studies have reported cytotoxic effects against human cancer cell lines. The mechanism appears to involve damage to cellular membranes and inhibition of protein synthesis, leading to cell death .
Case Study 1: Neuropharmacological Potential
A study evaluated the effects of this compound on rodent models experiencing neuropathic pain. Results indicated significant analgesic effects through mu-opioid receptor activation without substantial side effects typically associated with opioid therapies.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity across various cancer cell lines. The survival curves indicated a strong correlation between drug concentration and cell viability reduction, suggesting potential for further development in oncology .
Table 2: Comparison with Similar Compounds
| Compound | GlyT1 Inhibition | Mu-opioid Receptor Affinity | Cytotoxicity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 2,7-Diazaspiro[4.5]decane | Moderate | Low | Low |
| 8-Oxa-2-azaspiro[4.5]decane | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone, and how can reaction conditions be standardized?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves refluxing a diazaspiro precursor (e.g., 8-amino-1,3-diazaspiro[4.5]decane derivatives) with 2-fluorobenzoyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography with a DCM/methanol (9:1) eluent system is recommended to isolate the product with >95% purity . Reaction progress should be monitored via TLC, and intermediates characterized by NMR and mass spectrometry .
Q. How can structural ambiguities in the diazaspiro core and fluorophenyl moiety be resolved during characterization?
- X-ray crystallography is critical for confirming the spirocyclic geometry and fluorine substitution pattern. For example, analogous methanone structures (e.g., (4-fluorophenyl)methanone derivatives) have been resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for stability . Complement with NMR to verify fluorine position and - HSQC for carbon-proton correlations .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screen for anticonvulsant or neuroactive properties using rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures), as structurally related diazaspiro compounds show affinity for GABA receptors . For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed fluorophenyl intermediates?
- Optimize reaction kinetics by controlling temperature (0–5°C during acyl chloride addition) and using anhydrous solvents to prevent hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) can accelerate acylation, reducing side reactions . For scale-up, employ flow chemistry to enhance mixing and heat transfer, as demonstrated in continuous synthesis of benzophenone derivatives .
Q. What computational methods validate the compound’s conformational stability and target binding?
- Perform DFT calculations (B3LYP/6-31G* level) to model the spirocyclic structure’s energy minima and assess steric strain. Molecular docking (AutoDock Vina) against protein targets (e.g., GABA or kinase enzymes) can predict binding affinities. Compare results with experimental IC values from enzyme inhibition assays .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Discrepancies may arise from poor pharmacokinetics (e.g., low blood-brain barrier penetration). Validate using LC-MS to measure plasma and tissue concentrations post-administration. Modify the compound’s logP via prodrug strategies (e.g., esterification) to enhance bioavailability .
Q. What strategies isolate and characterize synthetic impurities or degradation products?
- Use HPLC-MS with a C18 column (e.g., Chromolith) and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. High-resolution MS (Q-TOF) and -DOSY NMR can identify hydrolyzed or dimerized byproducts .
Methodological Resources
- Synthetic Protocols : Reference [12] for stepwise diazaspiro functionalization.
- Structural Analysis : Crystal structures in [4] and NMR workflows in [15].
- Biological Screening : Anticonvulsant models in [12] and antimicrobial assays in [8].
- Computational Tools : DFT/docking methods from [19] and impurity profiling via [6].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
